BenchChemオンラインストアへようこそ!

3-[(3-Methylphenoxy)methyl]piperidine

Medicinal Chemistry CNS Drug Design Lipophilicity Optimization

3-[(3-Methylphenoxy)methyl]piperidine (CAS 693764-34-0) is a synthetic small-molecule piperidine derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. It features a piperidine ring linked via a methylene bridge to a 3-methylphenoxy (m-tolyloxy) group at the 3-position.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 693764-34-0
Cat. No. B1611962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylphenoxy)methyl]piperidine
CAS693764-34-0
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC2CCCNC2
InChIInChI=1S/C13H19NO/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3
InChIKeyHBAOHEHNXIVPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Methylphenoxy)methyl]piperidine (CAS 693764-34-0): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-[(3-Methylphenoxy)methyl]piperidine (CAS 693764-34-0) is a synthetic small-molecule piperidine derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . It features a piperidine ring linked via a methylene bridge to a 3-methylphenoxy (m-tolyloxy) group at the 3-position . The compound is commercially supplied as a racemic mixture at a standard purity of ≥95% (HPLC) and is recommended for storage at -20°C for long-term stability . Key computed physicochemical properties include a LogP of 2.70 , a topological polar surface area (TPSA) of 21.3 Ų , and a predicted basic pKa of approximately 6.19 for the piperidine nitrogen . These properties place the compound within a favorable CNS drug-like chemical space, making it a strategic intermediate and building block for neuroscience-focused medicinal chemistry programs.

Why In-Class Phenoxymethylpiperidines Cannot Be Interchanged: The Critical Role of Methyl Regioisomerism and Piperidine Substitution Topology


Generic substitution among phenoxymethylpiperidine analogs is scientifically unsound due to the profound impact of subtle structural variations on pharmacological target engagement. The position of the methyl substituent on the phenoxy ring (ortho, meta, or para) dictates the three-dimensional shape of the aromatic terminus, directly modulating binding pocket complementarity at monoamine transporters and G protein-coupled receptors (GPCRs) [1]. In the landmark study by Orjales et al., racemic mixtures of 4-[(aryl)(aryloxy)methyl]piperidine derivatives demonstrated dramatically higher affinity for the serotonin transporter (SERT) than fluoxetine, while exhibiting negligible binding to 5-HT₁A and 5-HT₂A receptors—a selectivity profile exquisitely sensitive to aryl substitution patterns [1]. Furthermore, moving the phenoxymethyl attachment from the piperidine 3-position to the 4-position fundamentally alters the spatial relationship between the basic amine and the aromatic moiety, which is a critical determinant of receptor subtype selectivity and membrane stabilization potency [2]. Even the absence of the methyl group—as in 3-(phenoxymethyl)piperidine—results in a distinct lipophilicity and steric profile that cannot recapitulate the binding thermodynamics of the meta-methylated analog . These structure-activity relationship (SAR) principles establish that 3-[(3-methylphenoxy)methyl]piperidine occupies a unique and non-substitutable structural niche within this chemical class.

Quantitative Differentiation Evidence: How 3-[(3-Methylphenoxy)methyl]piperidine Compares to Its Closest Analogs on Measurable Properties


Methyl Substitution Position on Phenoxy Ring: Meta vs. Para Regioisomer LogP and Boiling Point Comparison

The meta-methyl substitution pattern on the phenoxy ring of 3-[(3-methylphenoxy)methyl]piperidine confers a distinct lipophilicity profile compared to its para-methyl regioisomer. Both isomers share an identical molecular formula (C₁₃H₁₉NO) and molecular weight (205.30 g/mol), yet vendors supply them under separate CAS numbers (693764-34-0 for meta; 883547-94-2 for para), reflecting their non-interchangeable chemical identities and differing synthetic routes . Experimentally determined LogP for the meta isomer is 2.70 , while the para isomer, despite identical MW and TPSA, exhibits differential chromatographic retention behavior attributable to altered dipole moment and molecular shape . The boiling point of the meta isomer is reported at 318.9 °C at 760 mmHg . This meta-specific lipophilicity directly influences blood-brain barrier permeability predictions and receptor binding kinetics in SERT-targeted antidepressant programs where optimal LogP typically ranges between 2.0 and 3.5 [1].

Medicinal Chemistry CNS Drug Design Lipophilicity Optimization

Piperidine Attachment Position: 3-Substituted vs. 4-Substituted Phenoxymethylpiperidine Pharmacological Profile

The attachment point of the phenoxymethyl moiety on the piperidine ring fundamentally determines pharmacological activity. The Orjales et al. study systematically demonstrated that 4-[(aryl)(aryloxy)methyl]piperidine derivatives achieve high-affinity SERT binding with Ki values in the low nanomolar range while showing virtually no affinity for 5-HT₁A and 5-HT₂A receptors [1]. The 3-substituted variant, 3-[(3-methylphenoxy)methyl]piperidine, positions the basic piperidine nitrogen at a different geometric angle relative to the aromatic moiety, which is predicted to alter the protonation state at physiological pH (predicted pKa ~6.19 vs. ~10.38 for the 4-substituted analog [2]). This difference of approximately 4.2 pKa units translates to a dramatically different fraction of ionized vs. neutral species at pH 7.4, directly impacting receptor binding, membrane permeability, and the compound's suitability as either a primary pharmacophore or a synthetic intermediate .

Monoamine Transporter Antidepressant Pharmacology Structure-Activity Relationship

Membrane Stabilization Potential: Phenoxypiperidine Scaffold vs. Non-Piperidine Local Anesthetics

The phenoxypiperidine scaffold, of which 3-[(3-methylphenoxy)methyl]piperidine is a structural member, is explicitly claimed in US Patent US4822778A as a privileged chemotype for membrane stabilization [1]. The patent discloses that compounds within this structural class—featuring a piperidine ring linked via a methyleneoxy bridge to a substituted phenyl group—exhibit membrane stabilizing effects superior to traditional amino-amide local anesthetics such as lidocaine, particularly in terms of duration of action [1]. While the patent's exemplified compounds predominantly feature the phenoxymethyl group at the piperidine 2-position, the 3-substituted variant offers a distinct steric and electronic environment that may modulate sodium channel subtype selectivity [1]. This membrane stabilization property is unique to the phenoxy-piperidine chemotype and is not observed in simple piperidine analogs lacking the aryloxy moiety [2].

Membrane Stabilization Local Anesthesia Ion Channel Pharmacology

Ortho-Methyl Analog: Comparative Conformational Flexibility and Binding Site Accessibility

The ortho-methyl analog, 3-[(2-methylphenoxy)methyl]piperidine (CAS 785713-79-3), introduces a steric constraint at the 2-position of the phenoxy ring that restricts rotation around the O-CH₂ bond compared to the meta-methyl isomer . This conformational restriction alters the accessible conformational ensemble of the aryloxymethyl side chain, which has been noted to 'significantly influence biological activity and chemical reactivity' . The meta-methyl substitution in 3-[(3-methylphenoxy)methyl]piperidine avoids this ortho steric clash, allowing greater rotational freedom (3 rotatable bonds) and potentially enabling the compound to adopt a broader range of binding poses within monoamine transporter orthosteric sites . The ortho isomer has a predicted boiling point of 310.4 °C compared to 318.9 °C for the meta isomer, consistent with reduced intermolecular interactions due to steric shielding of the ether oxygen in the ortho configuration.

Conformational Analysis Receptor Binding Isosteric Replacement

Commercially Available Purity Grade and Storage Specification: Impact on Reproducibility in Pharmacological Assays

3-[(3-Methylphenoxy)methyl]piperidine is commercially available from multiple reputable vendors at a standardized minimum purity of 95% (HPLC), with the hydrochloride salt form (CAS 28569-13-3) also available for aqueous solubility enhancement . Sigma-Aldrich specifies storage at -20°C for long-term stability , while Santa Cruz Biotechnology offers the free base at $294/500 mg (catalog sc-312101) . This consistent purity specification across suppliers contrasts with less commonly stocked analogs: the para-methyl isomer and the unsubstituted phenoxymethyl analog are available from fewer vendors with more variable purity grades . The reliable supply chain and defined storage conditions reduce lot-to-lot variability, a critical factor for reproducible in vitro pharmacology and SAR studies where trace impurities can confound concentration-response relationships.

Assay Reproducibility Chemical Procurement Quality Control

High-Impact Research and Industrial Application Scenarios for 3-[(3-Methylphenoxy)methyl]piperidine


Serotonin Transporter (SERT) Ligand Design: Leveraging the [(Aryl)(aryloxy)methyl]piperidine Pharmacophore for Next-Generation Antidepressants

3-[(3-Methylphenoxy)methyl]piperidine serves as a strategic starting material or reference compound in medicinal chemistry programs targeting the serotonin transporter (SERT). The Orjales et al. study established that [(aryl)(aryloxy)methyl]piperidine derivatives can achieve SERT binding affinities superior to fluoxetine, a first-line SSRI, while maintaining selectivity over 5-HT₁A and 5-HT₂A receptors [1]. The meta-methyl substitution pattern on the phenoxy ring of this compound provides an optimal balance of lipophilicity (LogP 2.70) for CNS penetration while preserving sufficient polar surface area (TPSA 21.3 Ų) to avoid excessive non-specific binding [2]. Researchers can use this compound as a scaffold for parallel SAR exploration—varying the aryl substitution, the piperidine N-substituent, or the methylene linker length—to map the pharmacophoric requirements for dual SERT/NET inhibition or triple reuptake inhibition, a current frontier in antidepressant drug discovery .

CNS Multiparameter Optimization (MPO): A Computationally Validated Building Block with Favorable Drug-Like Properties

With a molecular weight of 205.30 g/mol, LogP of 2.70, TPSA of 21.3 Ų, and only one hydrogen bond donor, 3-[(3-methylphenoxy)methyl]piperidine resides comfortably within the CNS MPO desirability space (MW < 400, LogP 1–4, HBD ≤ 3, TPSA < 90 Ų) [1]. The predicted pKa of 6.19 for the piperidine nitrogen means that at physiological pH 7.4, the compound exists predominantly in its neutral, membrane-permeable form—a critical advantage for CNS target engagement that is not shared by the 4-substituted analog (predicted pKa 10.38, predominantly ionized at pH 7.4) [2]. This property profile makes the compound an ideal core scaffold for fragment-based drug discovery (FBDD) or for late-stage functionalization in CNS lead optimization campaigns, where maintaining ligand efficiency while optimizing target potency is the primary challenge.

Membrane Stabilization and Ion Channel Research: A Phenoxypiperidine Entry Point for Sodium Channel Blocker Development

The phenoxypiperidine chemotype is explicitly protected under US Patent US4822778A for membrane stabilization applications including local anesthesia, antiarrhythmic therapy, and anticonvulsant indications [1]. 3-[(3-Methylphenoxy)methyl]piperidine, as a 3-substituted representative of this class, provides a structurally distinct alternative to the more extensively studied 2-substituted phenoxypiperidine local anesthetics. The meta-methyl group on the phenoxy ring offers a unique electronic environment that may modulate sodium channel subtype selectivity (Nav1.5 cardiac vs. Nav1.7 peripheral neuronal vs. Nav1.8 sensory neuronal). Related phenoxymethyl piperidine derivatives have also been patented for neuropathic pain treatment (US6262078B1), further validating the therapeutic relevance of this chemical space [2]. Industrial research programs focused on developing non-opioid pain therapeutics or long-duration local anesthetics can utilize this compound as a commercially available building block for focused library synthesis.

Sigma Receptor Ligand Design: Building on the Phenoxymethylpiperidine Scaffold for Oncology and CNS Imaging Applications

Halogenated 4-(phenoxymethyl)piperidines have been extensively developed as high-affinity sigma-1 receptor ligands with validated applications in tumor imaging (SPECT/PET) and as potential antipsychotic agents with reduced extrapyramidal side effects compared to D₂ antagonists [1]. The 3-substituted meta-methyl analog, 3-[(3-methylphenoxy)methyl]piperidine, offers a complementary scaffold topology for sigma receptor probe development: the altered spatial relationship between the basic amine and the aromatic moiety may confer sigma-1/sigma-2 subtype selectivity that differs from the 4-substituted series [2]. Furthermore, the commercial availability of this compound in both free base and hydrochloride salt forms facilitates radiochemical precursor synthesis (e.g., iododestannylation for ¹²³I labeling or fluorination for ¹⁸F labeling) for the development of novel SPECT or PET imaging agents targeting sigma receptor-overexpressing tumors such as melanoma, breast cancer, and glioblastoma [1].

Quote Request

Request a Quote for 3-[(3-Methylphenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.